molecular formula C18H19N3O B14802416 2-(1-Aminoethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one

2-(1-Aminoethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B14802416
M. Wt: 293.4 g/mol
InChI Key: QHBKIIGWSNSIOR-UHFFFAOYSA-N
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Description

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an aminoethyl group, a methyl group, and an o-tolyl group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Substitution with Methyl and o-Tolyl Groups: The methyl and o-tolyl groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. As a PI3Kδ-selective inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    PI3K Inhibitors: Other selective inhibitors of PI3K isoforms, such as idelalisib and duvelisib.

Uniqueness

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific (S)-configuration and the combination of substituents, which contribute to its high selectivity and potency as a PI3Kδ inhibitor .

Properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBKIIGWSNSIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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